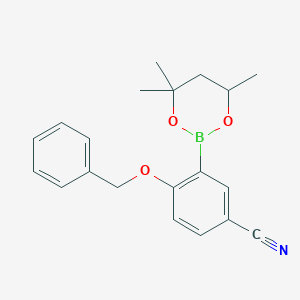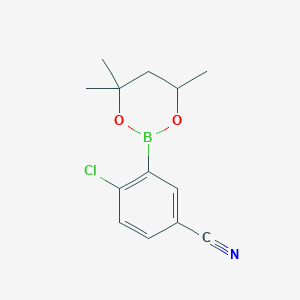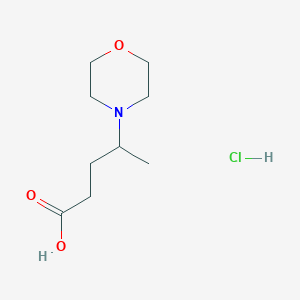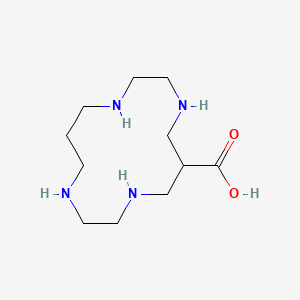
5-Bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid, also known as 5-Bromo-2-benzoic acid, is an organic compound that is used in scientific experiments for a variety of purposes. It is a brominated carboxylic acid that is used in many research applications in the scientific community. The acid is synthesized through a variety of methods, including the use of catalysts and reagents. It is a versatile compound that can be used in a variety of experiments and studies.
Wirkmechanismus
5-Bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acidnzoic acid acts as a potent inhibitor of enzymes and other proteins. It binds to the active site of the target protein and blocks the activity of the enzyme or protein. This inhibition is due to the bromine atom of the compound which forms a covalent bond with the target protein. This covalent bond is strong and is not easily broken, making the inhibition of the target protein highly effective.
Biochemical and Physiological Effects
5-Bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acidnzoic acid has a variety of biochemical and physiological effects. It is a potent inhibitor of enzymes, proteins, and other biochemical targets. It is also a potent inhibitor of signal transduction pathways, gene expression, and protein-protein interactions. It also has an effect on the metabolism of drugs, as it is a potent inhibitor of drug metabolizing enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acidnzoic acid in lab experiments is that it is a potent inhibitor of enzymes, proteins, and other biochemical targets. It is also a potent inhibitor of signal transduction pathways, gene expression, and protein-protein interactions. It is also a potent inhibitor of drug metabolizing enzymes. The limitations of using 5-Bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acidnzoic acid in lab experiments is that it is a brominated compound, which can be toxic if handled improperly. It can also be difficult to synthesize and can be expensive to obtain.
Zukünftige Richtungen
For 5-Bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acidnzoic acid research include further investigation into its potential as an inhibitor of enzymes, proteins, and other biochemical targets. It could also be studied for its potential as an inhibitor of signal transduction pathways, gene expression, and protein-protein interactions. It could also be studied for its potential to affect drug metabolism. Additionally, it could be studied for its potential to interact with other compounds and molecules. Finally, it could be studied for its potential to be used in a variety of applications, such as drug discovery and development, and disease diagnostics.
Synthesemethoden
5-Bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acidnzoic acid is synthesized through a variety of methods. One method involves the use of a catalyst such as palladium on carbon. This method involves the reaction of 4,4,6-trimethyl-1,3,2-dioxaborinan-2-ylbenzoic acid with bromine in a solvent such as dichloromethane or acetonitrile. This reaction is catalyzed by palladium on carbon which results in the formation of 5-Bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acidnzoic acid. Another method involves the use of a reagent such as N-bromosuccinimide. This method involves the reaction of 4,4,6-trimethyl-1,3,2-dioxaborinan-2-ylbenzoic acid with N-bromosuccinimide in a solvent such as dichloromethane or acetonitrile. This reaction results in the formation of 5-Bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acidnzoic acid.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acidnzoic acid is used in a variety of scientific research applications. It is used in the study of enzyme inhibition, as it is a potent inhibitor of enzymes. It is also used in the study of drug metabolism, as it is a potent inhibitor of drug metabolizing enzymes. It is also used in the study of signal transduction, as it is a potent inhibitor of signal transduction pathways. It is also used in the study of gene expression, as it is a potent inhibitor of gene expression. It is also used in the study of protein-protein interactions, as it is a potent inhibitor of protein-protein interactions.
Eigenschaften
IUPAC Name |
5-bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BBrO4/c1-8-7-13(2,3)19-14(18-8)11-5-4-9(15)6-10(11)12(16)17/h4-6,8H,7H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXCJRCMIYOOML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=C(C=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BBrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-YL)benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3S)-3-(t-Butyl)-4-(2,6-dimethoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, min. 97% (S,S)-Me-BI-DIME](/img/structure/B6323791.png)











